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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,4-Dimethylpent-2-ynoic acid, a substituted acetylenic carboxylic acid, presents a unique

structural framework of interest in medicinal chemistry and organic synthesis. Its rigid alkyne

linker and sterically hindered tert-butyl group offer a distinct scaffold for the design of novel

bioactive molecules. This technical guide provides a comprehensive analysis of the structural

and physicochemical properties of 4,4-dimethylpent-2-ynoic acid, alongside a detailed

synthesis protocol and exploration of its potential reactivity. This document is intended to serve

as a foundational resource for researchers engaged in the design and development of novel

therapeutics.

Physicochemical Properties
The fundamental physicochemical properties of 4,4-Dimethylpent-2-ynoic acid are

summarized in the table below. These properties are crucial for understanding its behavior in

various experimental and biological systems.
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Property Value Source

Molecular Formula C₇H₁₀O₂ PubChem[1]

Molecular Weight 126.15 g/mol PubChem[1]

IUPAC Name 4,4-dimethylpent-2-ynoic acid PubChem[1]

CAS Number 52418-50-5 PubChem[1]

Physical Form Solid Sigma-Aldrich[2]

Predicted XLogP3 2.1 PubChemLite[3]

Dissociation Constant (pKa)
Data available in IUPAC

Digitized pKa Dataset
PubChem[1]

Note: Experimental values for melting point, boiling point, and solubility are not readily available

in public databases and would require experimental determination.

Synthesis Protocol
The synthesis of 4,4-dimethylpent-2-ynoic acid is most effectively achieved through the

carboxylation of the lithium salt of 3,3-dimethyl-1-butyne (tert-butylacetylene). This method

provides a direct and high-yielding route to the desired product.

Experimental Workflow
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Step 1: Deprotonation

Step 2: Carboxylation

Step 3: Acidification and Isolation

3,3-Dimethyl-1-butyne in THF
Lithium tert-butylacetylideAddition at low temperature

n-Butyllithium

Lithium 4,4-dimethylpent-2-ynoate

Quenching

Solid Carbon Dioxide (Dry Ice)

4,4-Dimethylpent-2-ynoic Acid

Protonation

Aqueous Acid (e.g., HCl)

Click to download full resolution via product page

Caption: Synthesis workflow for 4,4-dimethylpent-2-ynoic acid.

Detailed Methodology
Deprotonation of 3,3-Dimethyl-1-butyne: A solution of 3,3-dimethyl-1-butyne in anhydrous

tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). To this solution, a

stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the low

temperature. The reaction mixture is stirred for a period to ensure complete formation of the

lithium tert-butylacetylide.

Carboxylation: The cold solution of lithium tert-butylacetylide is then quenched by the

addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to

room temperature as the carbon dioxide sublimes.
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Acidification and Isolation: Once the reaction is complete, the mixture is treated with an

aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate. The aqueous layer is

then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts

are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under

reduced pressure to yield the crude 4,4-dimethylpent-2-ynoic acid. The product can be

further purified by recrystallization or chromatography.

Spectroscopic Analysis
While specific experimental spectra for 4,4-dimethylpent-2-ynoic acid are not widely

published, the expected spectroscopic features can be predicted based on its structure.

Spectroscopic Technique Expected Features

¹H NMR

- A singlet corresponding to the nine equivalent

protons of the tert-butyl group (C(CH₃)₃). - A

singlet for the acidic proton of the carboxylic

acid group (-COOH). The chemical shift of this

proton can vary depending on the solvent and

concentration.

¹³C NMR

- A signal for the quaternary carbon of the tert-

butyl group. - A signal for the methyl carbons of

the tert-butyl group. - Two signals for the sp-

hybridized carbons of the alkyne. - A signal for

the carbonyl carbon of the carboxylic acid.

IR Spectroscopy

- A broad O-H stretch from the carboxylic acid. -

A C=O stretch from the carboxylic acid. - A C≡C

stretch from the alkyne (may be weak due to

symmetry). - C-H stretching and bending

vibrations from the tert-butyl group.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight of the compound. -

Fragmentation patterns corresponding to the

loss of the carboxylic acid group and

fragmentation of the tert-butyl group.
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Chemical Reactivity and Potential Applications
The chemical reactivity of 4,4-dimethylpent-2-ynoic acid is primarily dictated by the carboxylic

acid and the alkyne functional groups.

Logical Relationship of Reactivity

Carboxylic Acid Reactions Alkyne Reactions

4,4-Dimethylpent-2-ynoic Acid

Esterification Amide Formation Acid Chloride Formation Reduction (to alkene or alkane) Cycloaddition Reactions (e.g., Click Chemistry) Hydration (to form a β-keto acid)

Click to download full resolution via product page

Caption: Potential reaction pathways for 4,4-dimethylpent-2-ynoic acid.

Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations

such as esterification, amide bond formation, and conversion to an acid chloride. These

reactions allow for the incorporation of the 4,4-dimethylpent-2-ynoyl scaffold into larger

molecules.

Alkyne Moiety: The internal alkyne is a versatile functional group for further synthetic

modifications. It can be reduced to the corresponding cis- or trans-alkene, or to the fully

saturated alkane. The alkyne can also participate in various cycloaddition reactions,

including the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an

efficient means to conjugate this molecule to other entities. Hydration of the alkyne would be

expected to yield a β-keto acid, which may be unstable and prone to decarboxylation.

The unique combination of a rigid alkyne and a bulky hydrophobic tert-butyl group makes 4,4-
dimethylpent-2-ynoic acid an interesting building block for drug discovery. These structural

features can be exploited to probe the binding pockets of enzymes and receptors, potentially

leading to the development of novel inhibitors or modulators. The alkyne can act as a
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bioisostere for other functional groups or provide a handle for further derivatization to optimize

pharmacokinetic and pharmacodynamic properties.

Conclusion
4,4-Dimethylpent-2-ynoic acid is a readily accessible synthetic building block with distinct

structural features. This guide has provided a summary of its known physicochemical

properties, a detailed experimental protocol for its synthesis, and an overview of its potential

chemical reactivity. The information presented herein should serve as a valuable resource for

researchers and scientists interested in utilizing this compound in organic synthesis and drug

development programs. Further experimental investigation into its biological activity is

warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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